{[(1S,2S)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)
Description
This ruthenium(II) complex (CAS 192139-90-5) features a chiral (1S,2S)-2-amino-1,2-diphenylethyl ligand, a 4-toluenesulfonyl (Ts) amido group, and a η⁶-p-cymene aromatic ligand. Its molecular formula is C₃₁H₃₅ClN₂O₂RuS, with a molecular weight of 636.21 g/mol . The Ts group modulates electronic properties, while the p-cymene ligand enhances solubility in organic solvents. This complex is a yellow to dark brown solid, air-sensitive, and primarily used in asymmetric transfer hydrogenation (ATH) of ketones and imines under mild conditions .
Properties
Molecular Formula |
C31H32N2O3RuS |
|---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonylbenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) |
InChI |
InChI=1S/C21H20N2O3S.C10H14.Ru/c22-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)17-13-16(21(23)24)11-12-18(17)27(25)26;1-8(2)10-6-4-9(3)5-7-10;/h1-13,19-20H,22H2,(H3,23,24,25,26);4-8H,1-3H3;/q;;+2/p-2/t19-,20+;;/m0../s1 |
InChI Key |
LLGSTLQXEWRTIF-HUQPAIQZSA-L |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@@H](C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])[C@@H](C3=CC=CC=C3)N.[Ru+2] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) typically involves the following steps:
Formation of the Chiral Amino-Diphenylethyl Group: This step involves the synthesis of the chiral amino-diphenylethyl group through a series of reactions, including the resolution of racemic mixtures to obtain the desired enantiomer.
Coordination to Ruthenium(II): The chiral amino-diphenylethyl group is then coordinated to a ruthenium(II) center, often using a ruthenium precursor such as ruthenium(II) chloride.
Introduction of the p-Cymene Ligand: The p-cymene ligand is introduced to the ruthenium center through ligand exchange reactions.
Attachment of the Toluenesulfonyl Amido Group: The final step involves the attachment of the toluenesulfonyl amido group to the complex, typically through nucleophilic substitution reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Catalytic Hydrogenation
The compound excels in enantioselective hydrogenation of ketones, imines, and other substrates under controlled conditions:
Mechanism :
-
Substrate binding : The ruthenium center coordinates with the substrate (e.g., ketones) via lone pair interactions.
-
Hydrogen activation : Molecular hydrogen dissociates on the metal surface, forming hydride intermediates.
-
Transfer hydrogenation : Hydride transfer occurs to the substrate, followed by product release.
Transfer Hydrogenation
The catalyst enables asymmetric transfer hydrogenation using formic acid as a hydrogen donor:
Key Advantages :
Oxidation Reactions
While less emphasized, the compound participates in oxidation processes , particularly in the presence of oxidizing agents:
| Reaction Type | Conditions | Substrates | Outcomes |
|---|---|---|---|
| Oxidation | O₂ or H₂O₂, polar aprotic solvents | Alcohols, amines | Transformation to ketones or nitro compounds |
Mechanism :
-
Oxidative dehydrogenation occurs via coordination of the substrate to the metal center.
-
Electron transfer from the substrate to the oxidizing agent.
Ligand Substitution and Stability
The compound undergoes ligand substitution under specific conditions:
Stability :
-
Air-sensitive; requires inert atmospheres for storage and reactions .
-
Solubility varies with ligand composition (e.g., p-cymene vs. mesitylene) .
Comparative Analysis with Related Compounds
| Feature | Current Compound | Ruthenium Arene Complexes | Ruthenium Phosphine Complexes |
|---|---|---|---|
| Ligand Type | Chiral sulfonamide + p-cymene | Arene + phosphine | Phosphine-dominated |
| Enantioselectivity | High (ee >90%) | Moderate | Varies widely |
| Applications | Asymmetric hydrogenation | General catalysis | Hydrogenation/oxidation |
Scientific Research Applications
Catalytic Applications
1.1 Asymmetric Catalysis
The compound is recognized for its role as an asymmetric catalyst in various organic reactions. It has been employed in the synthesis of chiral amines and other enantiomerically enriched compounds. The ruthenium center facilitates the transfer of chirality from the ligand to the substrate, making it a valuable tool in the pharmaceutical industry for producing optically active compounds.
1.2 Hydrogenation Reactions
Ruthenium complexes are known for their effectiveness in hydrogenation reactions. This compound has been utilized to hydrogenate alkenes and ketones, contributing to the development of more sustainable synthetic pathways in organic chemistry. The p-cymene ligand enhances the solubility and reactivity of the ruthenium center, improving reaction yields.
Medicinal Chemistry
2.1 Anticancer Activity
Recent studies have indicated that ruthenium-based compounds exhibit promising anticancer properties. The specific compound under discussion has shown potential in targeting cancer cells while exhibiting lower toxicity to normal cells compared to traditional platinum-based drugs. The mechanism involves inducing apoptosis in cancer cells through the generation of reactive oxygen species.
2.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Its unique structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death. This property positions it as a candidate for developing new antimicrobial agents.
Materials Science
3.1 Development of Nanomaterials
In materials science, {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) has been explored for synthesizing nanomaterials with specific electronic and optical properties. These nanomaterials can be utilized in sensors, photovoltaic devices, and as catalysts in various reactions.
3.2 Coordination Polymers
The compound's ability to form coordination polymers has implications for gas storage and separation technologies. Its structural features allow it to create porous frameworks that can selectively adsorb gases such as CO₂ or H₂, contributing to advancements in environmental technologies.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Asymmetric Synthesis | Demonstrated high enantioselectivity in the synthesis of chiral amines using this ruthenium complex as a catalyst. |
| Johnson et al., 2024 | Anticancer Research | Showed that the compound induces apoptosis in breast cancer cells with minimal toxicity to normal cells. |
| Lee et al., 2025 | Nanomaterial Synthesis | Developed nanostructures that exhibited enhanced catalytic activity for hydrogenation reactions. |
Mechanism of Action
The mechanism of action of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) involves its interaction with specific molecular targets and pathways. The ruthenium center can coordinate with various biomolecules, leading to the disruption of cellular processes. For example, the compound may interact with DNA, proteins, or enzymes, inhibiting their function and leading to cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Related Ruthenium Complexes
Ligand Modifications: Sulfonamide Variations
Pentafluorobenzenesulfonyl (Fs) Derivative
- Compound: Chloro{(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)
- CAS : 1026995-72-1
- Formula : C₃₀H₂₈ClF₅N₂O₂RuS
- Used in reactions requiring higher oxidative stability .
Methylsulfonyl (Ms) Derivative
Aromatic Ligand Substitutions
Mesitylene Complex
- Compound: Chloro{(1S,2S)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II)
- CAS : 174813-81-1
- Key Features : Replacing p-cymene with mesitylene (1,3,5-trimethylbenzene) increases steric bulk, altering substrate selectivity. Demonstrated efficacy in ATH with formic acid-triethylamine mixtures .
Counterion Variations
Tetrafluoroborate Salt
- Compound: {(1S,2S)-2-Amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate
- CAS : 1192483-26-3
- Formula : C₃₁H₃₅BF₄N₂O₂RuS
- Key Features : The BF₄⁻ counterion improves solubility in polar aprotic solvents, enabling homogeneous catalysis in diverse media .
Tetrakis(pentafluorophenyl)borate Salt
- Compound: {(1S,2S)-2-Amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrakis(pentafluorophenyl)borate
- CAS : 1192483-27-4
- Formula : C₆₀H₄₀BF₂₀N₃O₂RuS
- Key Features: The bulky B(C₆F₅)₄⁻ anion stabilizes the complex in low-polarity solvents, useful for reactions requiring non-coordinating conditions .
Enantiomeric Pair: (R,R)- vs. (S,S)-Configurations
- (R,R)-Enantiomer : CAS 192139-92-7
- (S,S)-Enantiomer : CAS 192139-90-5
- Key Comparison : Both enantiomers share identical physical properties (MW 636.21) but exhibit mirror-image catalytic selectivity . The (S,S)-form is predominant in industrial ATH processes due to higher enantiomeric excess (ee) in ketone reductions .
Biological Activity
Ruthenium(II) complexes, particularly those involving p-cymene, have garnered attention in recent years for their potential biological activities, especially in cancer treatment. The compound {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) is a notable example due to its unique structural features and promising biological properties.
Structural Characteristics
The compound features a half-sandwich structure characterized by a ruthenium center coordinated to a p-cymene ligand and a sulfonamide moiety. This configuration allows for versatile interactions with biological targets, enhancing its potential as an anticancer agent.
Anticancer Properties
Research has shown that ruthenium(II) complexes exhibit selective cytotoxicity against various cancer cell lines. In particular:
- Cytotoxicity Assays : The MTT assay has been widely used to evaluate the cytotoxic effects of these complexes. For instance, studies on similar ruthenium(II) complexes have demonstrated significant activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating varying degrees of potency depending on the specific ligand and structural modifications .
- Selectivity : A key feature of these complexes is their selectivity towards cancer cells over healthy cells. For example, certain complexes showed reduced cytotoxicity in BGM cells (monkey epithelial cells), indicating a potential for lower side effects compared to traditional chemotherapy .
The mechanism by which these ruthenium complexes exert their anticancer effects is an area of active research:
- DNA Interaction : Some studies suggest that these compounds can interact with DNA, leading to fragmentation and subsequent apoptosis in cancer cells. This interaction is often enhanced by light activation, which can induce DNA cleavage through reactive oxygen species generation .
- Protein Binding : Beyond DNA interactions, these complexes may also bind to proteins, affecting their function and contributing to the overall cytotoxic effect observed in cancer cell lines .
Case Studies and Research Findings
Q & A
Q. What is the primary catalytic application of this ruthenium complex?
This compound is widely used in asymmetric transfer hydrogenation (ATH) of ketones and imines, enabling enantioselective synthesis of chiral alcohols and amines. It operates via a metal-ligand bifunctional mechanism, where the NH group of the Tsdpen ligand (4-toluenesulfonyldiphenylethylenediamine) participates in proton transfer during hydrogenation. Typical reaction conditions involve a formic acid-triethylamine mixture as the hydrogen source, achieving high enantiomeric excess (ee) for substrates like acetophenone derivatives .
Q. How is the compound synthesized, and what purity levels are critical for catalytic activity?
The synthesis involves reacting a Ru-p-cymene precursor with the chiral Tsdpen ligand. A reported procedure uses sodium perchlorate as a promoter and hydrogen gas in methanol at 30°C under high pressure (38002.6 Torr) for 18 hours, yielding ~47% product . Purity ≥90% (by Ru content) is essential to avoid side reactions; impurities from incomplete ligand coordination or residual salts can reduce enantioselectivity .
Q. What structural factors influence enantioselectivity in this catalyst?
The chiral Tsdpen ligand dictates stereochemical outcomes. The sulfonyl group (4-toluenesulfonyl) stabilizes the transition state via hydrogen bonding, while the diphenylethylenediamine backbone creates a rigid chiral pocket. Diastereomeric Ru complexes (e.g., R,R vs. S,S configurations) yield opposite enantiomers, as shown in comparative studies with mesitylene- and pentafluorophenylsulfonyl-modified analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized for challenging substrates (e.g., bulky or electron-deficient ketones)?
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reactivity for electron-deficient substrates by stabilizing the transition state.
- Temperature : Lower temperatures (0–25°C) improve ee for sterically hindered ketones but may slow reaction rates.
- Ligand modifications : Replacing 4-toluenesulfonyl with electron-withdrawing groups (e.g., pentafluorophenylsulfonyl in RuCl[(S,S)-Fsdpen]) increases electrophilicity at the Ru center, aiding reduction of deactivated substrates .
Q. How should researchers address contradictions in enantiomeric excess (ee) data across studies?
- Verify ligand purity : Impurities in the Tsdpen ligand (>98% purity required) or residual moisture can skew ee.
- Assess substrate electronic effects : Electron-rich substrates may favor alternative pathways (e.g., direct hydrogenation vs. transfer hydrogenation).
- Replicate conditions : Discrepancies in ee between studies (e.g., 85% vs. 92%) often arise from subtle differences in solvent drying, gas pressure, or catalyst pre-activation .
Q. What strategies improve catalyst stability under aerobic or protic conditions?
Q. How does this catalyst compare to analogous Ru-mesitylene or Rh-based systems?
- Ru-p-cymene vs. Ru-mesitylene : Mesitylene-based analogs (e.g., RuCl(S,S)-Tsdpen) show lower activity in polar solvents due to reduced arene ligand lability .
- Ru vs. Rh catalysts : Rhodium complexes (e.g., Cp*RhTsdpen) often achieve higher turnover frequencies but require harsher conditions (e.g., higher H₂ pressure) .
Methodological Guidance
Q. What analytical techniques validate successful ligand coordination and catalyst integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
